Patient Preference for Symptom Control: Algicon versus Gaviscon in Crossover Trial
In a single-blind crossover study of 20 patients with gastro-oesophageal reflux disease, both Algicon (10 mL four times daily) and Gaviscon (20 mL four times daily) significantly reduced the frequency and severity of reflux symptoms from baseline. Although there were no statistically significant differences in overall efficacy between the two preparations, 12 patients reported a preference for Algicon for control of reflux symptoms compared with 5 patients who preferred Gaviscon [1].
| Evidence Dimension | Patient-reported preference for reflux symptom control |
|---|---|
| Target Compound Data | 12 patients preferred Algicon |
| Comparator Or Baseline | Gaviscon: 5 patients preferred |
| Quantified Difference | Algicon preference rate 60% (12/20) versus Gaviscon 25% (5/20) |
| Conditions | Single-blind crossover trial; n = 20 GERD patients; Algicon 10 mL QID, Gaviscon 20 mL QID |
Why This Matters
This direct patient preference data may inform clinical product selection where patient satisfaction and adherence are procurement priorities.
- [1] Lambert JR, Korman MG, Nicholson L, Chan JG. In-vivo anti-reflux and raft properties of alginates. Aliment Pharmacol Ther. 1990;4(6):615-622. View Source
